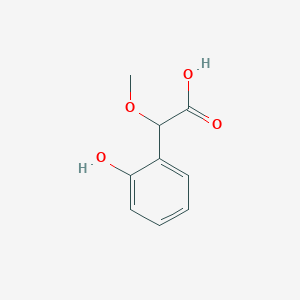

2-(2-Hydroxyphenyl)-2-methoxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

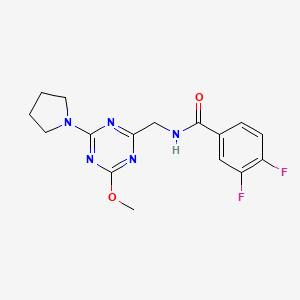

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is a type of hydroxy monocarboxylic acid. It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria . It is also a chelating agent, similar to EDTA, binding metal ions as a hexadentate ligand using two amines, two phenolate centers, and two carboxylates as the six binding sites .

Synthesis Analysis

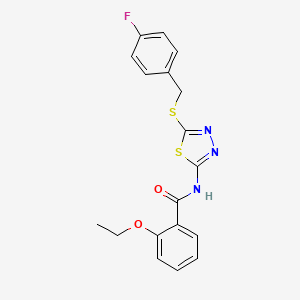

The synthesis of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid or related compounds often involves coupling reactions. For instance, differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid is characterized by the presence of a hydroxyphenyl group attached to a methoxyacetic acid group. The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Aplicaciones Científicas De Investigación

-

Application in Chemical Synthesis and Sensing

- Field : Organic Chemistry

- Summary : 2-Hydroxyphenyl benzimidazoles and their boron complexes have been synthesized and studied for their photophysical properties . These compounds display aggregation-induced emission (AIE) behavior, which is a phenomenon where the fluorescence of certain compounds increases significantly upon aggregation .

- Methods : The compounds were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole . These ligands then react with BF3·Et2O to yield the corresponding boron complexes .

- Results : Among the ligands studied, several displayed AIE behavior upon the addition of water in THF, resulting in a sizable enhancement of fluorescence intensity . Additionally, one compound was found to detect picric acid with a detection limit of 8.33 × 10 −7 M .

-

Application in Biological Activity Determination

- Field : Biochemistry

- Summary : Schiff bases derived from salicylaldehyde and natural amino acids have been studied for their aqueous solution equilibria, antiproliferative activity, and DNA-binding activity .

- Methods : The Schiff bases were fully characterized by nuclear magnetic resonance and infrared spectroscopy . Their DNA binding constants were examined, depending on the substituent present in the amino acid side-chain .

- Results : The synthesized compounds showed DNA binding constants in the 10 1 –10 2 M −1 range . They were found to be devoid of significant cytotoxic activity against different human tumor cell lines, showing IC50 values higher than 100 µM .

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBRQEDFVLANNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-2-methoxyacetic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2386390.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2386391.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)